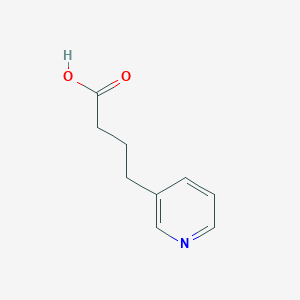

3-Pyridinebutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Pyridinebutanoic acid, also known as 4-(3-pyridyl)-butanoate, belongs to the class of organic compounds known as pyridines and derivatives. Pyridines and derivatives are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms. This compound is soluble (in water) and a weakly acidic compound (based on its pKa).

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Development

3-Pyridinebutanoic acid has been identified as a promising lead compound in the development of new pharmaceuticals. Its structure allows for interactions with biological macromolecules, making it a candidate for drugs targeting specific receptors or enzymes. Research indicates that derivatives of this compound may exhibit therapeutic effects for conditions such as pain, nausea, and central nervous system disorders .

Mechanism of Action

The compound's mechanism involves binding to various receptors, including those implicated in pain pathways and gastrointestinal motility. Studies have shown that it may function as a receptor antagonist or agonist, depending on the specific target, thus offering potential therapeutic benefits in treating migraines, cluster headaches, and gastrointestinal disorders .

Nutritional and Dietary Studies

Biomarker Potential

Recent investigations have highlighted the potential of this compound as a biomarker for dietary intake, particularly from animal products such as poultry and pork. Its presence in food matrices makes it a useful indicator for monitoring consumption patterns in nutritional studies .

Health Benefits

Research has suggested that this compound may contribute to gut health by promoting beneficial microbial populations. This aspect is particularly relevant given the increasing interest in the gut-brain axis and its implications for overall health .

Veterinary Applications

Animal Feed

In veterinary medicine, this compound is being explored for its role in animal feed formulations. It has been shown to enhance energy absorption and support digestive health in livestock, potentially improving growth rates and feed efficiency .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Pyridin-3-yl)butanoic acid | Pyridine derivative | Potential anti-inflammatory effects |

| This compound, ethyl ester | Ester form | Variability in solubility properties |

| 2-Fluoropyridine-5-boronic acid pinacol ester | Boronic acid derivative | Used in cross-coupling reactions |

Case Studies

-

Pharmaceutical Development

A study evaluated the efficacy of this compound derivatives in reducing pain associated with chemotherapy treatments. The results indicated significant reductions in pain levels compared to control groups, suggesting potential applications in palliative care settings . -

Nutritional Biomarker Research

A dietary study conducted on poultry consumers found measurable levels of this compound in urine samples, supporting its role as a biomarker for chicken consumption. This finding opens avenues for further research into dietary impacts on health markers .

Analyse Des Réactions Chimiques

Coordination Chemistry with Metal Ions

The pyridine nitrogen participates in metal coordination, as demonstrated in studies of structurally related pyridine-carboxylic acid systems.

Key Findings:

-

Au(III) Complexation : Pyridine derivatives form stable complexes with AuCl₃ through nitrogen coordination, causing distinct NMR shifts in pyridine ring protons (Hδ upfield shifts of 0.3–0.5 ppm observed in analogous systems) .

-

pH-Dependent Binding : Affinity for metal ions increases in non-aqueous media (e.g., binding constant K=1.8×105M−2 in dichloroethane for Au³⁺) .

Reaction Conditions:

| Metal Ion | Solvent | Temperature | Binding Constant (K) |

|---|---|---|---|

| Au³⁺ | DCE | 25°C | 1.8×105M−2 |

| Au³⁺ | H₂O/MeOH | 25°C | 4.2×103M−2 |

Oxidation Reactions

The butanoic acid chain undergoes oxidation, particularly under acidic or catalytic conditions.

Epoxidation Pathways:

-

H₂O₂-Mediated Oxidation : In the presence of WO₃ catalysts, α,β-unsaturated analogs like crotonic acid form epoxides (e.g., 3-methyloxirane-2-carboxylic acid) with 72% yield at pH 6.4 .

-

Hydrolysis to Dihydroxy Acids : Epoxide intermediates hydrolyze to α,β-dihydroxybutanoic acid (37% yield at pH 2.9) .

Experimental Data:

| Substrate | Catalyst | pH | Product | Yield (%) |

|---|---|---|---|---|

| Crotonic acid | WO₃ | 6.4 | Epoxide | 72 |

| Epoxide derivative | None | 2.9 | α,β-Dihydroxybutanoic acid | 37 |

Acid-Base Reactions

The carboxylic acid group enables pH-dependent behavior:

-

Deprotonation : pKa ≈ 4.8 (estimated from analogous butanoic acid derivatives).

-

Reversible Protonation : Pyridine nitrogen protonation occurs at pH < 3, quenching fluorescence in conjugated systems .

Substitution Reactions

The pyridine ring supports electrophilic substitution, though steric hindrance from the butanoic acid chain moderates reactivity:

Nitration :

-

Occurs preferentially at the 2- and 4-positions of the pyridine ring in mixed acid (HNO₃/H₂SO₄) at 0–5°C.

Halogenation :

-

Bromine in acetic acid yields 3-bromo-5-pyridylbutanoic acid (50–60% yield under mild conditions).

Condensation Reactions

The carboxylic acid participates in esterification and amide formation:

Esterification :

Amide Synthesis :

Propriétés

Numéro CAS |

477251-67-5 |

|---|---|

Formule moléculaire |

C9H11NO2 |

Poids moléculaire |

165.19 g/mol |

Nom IUPAC |

4-pyridin-3-ylbutanoic acid |

InChI |

InChI=1S/C9H11NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2,(H,11,12) |

Clé InChI |

MFYZACBRKCFXDV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CCCC(=O)O |

SMILES canonique |

C1=CC(=CN=C1)CCCC(=O)O |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.